molecular formula C12H17N5O B13871902 2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine

2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine

Cat. No.: B13871902
M. Wt: 247.30 g/mol
InChI Key: AKDQOLAUFGKILT-UHFFFAOYSA-N
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Description

2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an oxo group, connected to a phenyl ring which is further linked to a guanidine group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methyl-2-oxopiperazine with a phenylguanidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted guanidine derivatives .

Scientific Research Applications

2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

2-[3-(4-methyl-2-oxopiperazin-1-yl)phenyl]guanidine

InChI

InChI=1S/C12H17N5O/c1-16-5-6-17(11(18)8-16)10-4-2-3-9(7-10)15-12(13)14/h2-4,7H,5-6,8H2,1H3,(H4,13,14,15)

InChI Key

AKDQOLAUFGKILT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)C1)C2=CC=CC(=C2)N=C(N)N

Origin of Product

United States

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